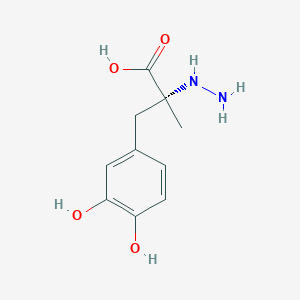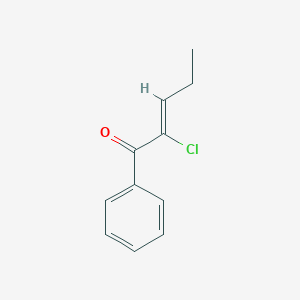
1-(3-Bromopropyl)quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)quinolin-2(1H)-one is a chemical compound that belongs to the quinoline family. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)quinolin-2(1H)-one has various scientific research applications. It has been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the development of new materials for electronic and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)quinolin-2(1H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Efectos Bioquímicos Y Fisiológicos
1-(3-Bromopropyl)quinolin-2(1H)-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of beta-amyloid plaques in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-Bromopropyl)quinolin-2(1H)-one in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for certain enzymes and proteins, making it a valuable tool in the study of various diseases. However, one of the limitations of using 1-(3-Bromopropyl)quinolin-2(1H)-one is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for the research and development of 1-(3-Bromopropyl)quinolin-2(1H)-one. One direction is the development of new drugs for the treatment of various diseases. Another direction is the development of new materials for electronic and optoelectronic devices. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-Bromopropyl)quinolin-2(1H)-one and to explore its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 1-(3-Bromopropyl)quinolin-2(1H)-one involves a series of chemical reactions. The first step involves the reaction of 2-aminobenzophenone with sodium ethoxide to produce 2-ethoxybenzophenone. The second step involves the reaction of 2-ethoxybenzophenone with propyl bromide to produce 1-(3-Bromopropyl)benzophenone. The final step involves the reaction of 1-(3-Bromopropyl)benzophenone with ammonium acetate to produce 1-(3-Bromopropyl)quinolin-2(1H)-one.
Propiedades
Número CAS |
145798-60-3 |
|---|---|
Nombre del producto |
1-(3-Bromopropyl)quinolin-2(1H)-one |
Fórmula molecular |
C12H12BrNO |
Peso molecular |
266.13 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)quinolin-2-one |
InChI |
InChI=1S/C12H12BrNO/c13-8-3-9-14-11-5-2-1-4-10(11)6-7-12(14)15/h1-2,4-7H,3,8-9H2 |
Clave InChI |
SXMLJMMMVRHAFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2CCCBr |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=O)N2CCCBr |
Sinónimos |
2(1H)-Quinolinone,1-(3-bromopropyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)
![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)




![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)

